Product packaging for alpha-Acetamidocinnamic acid(Cat. No.:)

alpha-Acetamidocinnamic acid

Cat. No.: B8816953
M. Wt: 205.21 g/mol
InChI Key: XODAOBAZOQSFDS-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research Focus

The history of alpha-acetamidocinnamic acid is intrinsically linked to the development of amino acid synthesis. Early preparations involved the hydrolysis of its corresponding azlactone, which can be formed through the Erlenmeyer-Plöchl reaction by heating a mixture of glycine (B1666218), benzaldehyde, acetic anhydride (B1165640), and sodium acetate (B1210297). orgsyn.org For many years, it was primarily regarded as a derivative of phenylalanine.

A paradigm shift occurred in the late 1960s and early 1970s with the advent of asymmetric catalysis. Researchers like William S. Knowles and Henri B. Kagan identified this compound and its derivatives as ideal prochiral substrates for developing enantioselective hydrogenation methods. acs.orgmdma.chdiva-portal.org This pioneering work, which led to the development of the first commercial catalytic asymmetric synthesis for producing L-DOPA, marked a turning point. mdma.chdiva-portal.org The research focus evolved from simple synthesis to utilizing the compound as a benchmark for testing the efficacy of new chiral catalysts, particularly those based on rhodium and chiral phosphine (B1218219) ligands. acs.orgdiva-portal.org This established a decades-long trend of using this compound to probe the frontiers of asymmetric hydrogenation.

Significance as a Precursor in Advanced Organic Synthesis

The primary significance of this compound in organic synthesis lies in its role as a key precursor to optically pure α-amino acids, which are fundamental building blocks for many pharmaceuticals. mdma.ch The asymmetric hydrogenation of its carbon-carbon double bond is a crucial step for producing enantiomerically pure N-acetyl-phenylalanine, a direct precursor to L-phenylalanine and its derivatives like L-DOPA, a vital drug for treating Parkinson's disease. mdma.ch

The development of homogeneous catalysts, particularly rhodium(I) complexes with chiral diphosphine ligands, revolutionized this field. Ligands such as DIOP, DIPAMP, and BINAP, when complexed with rhodium, were shown to hydrogenate this compound with high conversion rates and excellent enantioselectivity, often achieving nearly 100% enantiomeric excess (ee). mdma.chwiley-vch.de The success of these catalytic systems demonstrated the feasibility of industrial-scale asymmetric synthesis and spurred further research into novel ligand designs. mdma.ch The compound remains a standard substrate for evaluating the performance of new catalytic methodologies, including those using other transition metals like iridium and ruthenium, and those developed for more sustainable "green" chemistry processes. wiley-vch.deresearchgate.net

Catalyst System Chiral Ligand Conditions Conversion (%) Enantiomeric Excess (ee %)
[Rh(COD)Cl]₂ / BPPM-Charcoal BPPM H₂O/EtOH (1:1) - 86.5 jst.go.jp
[Rh(COD)Cl]₂ / DIOP-Charcoal DIOP H₂O/EtOH (1:1) - 70.5 jst.go.jp
Rh-BINAP BINAP MeOH - ~100 wiley-vch.de
Rh-DIPAMP DIPAMP - - High (Industrial L-DOPA Synthesis) mdma.ch
CNT-anchored Rh-diphosphine Pyrrolidine-based diphosphine MeOH, 5.5 atm H₂ 71-75 54-63 rsc.orgresearchgate.net
Imidazolium-tagged Rh-Pyrphos Pyrphos derivative [bmim]BF₄/MeOH 100 97.0 sioc-journal.cn

This table presents a selection of catalytic systems used for the asymmetric hydrogenation of this compound, highlighting the variety of ligands and approaches developed to achieve high enantioselectivity.

Interdisciplinary Research Perspectives in Material Science and Catalysis

Beyond its foundational role in asymmetric synthesis, this compound (HACA) has emerged as a molecule of interest in interdisciplinary research, particularly at the intersection of catalysis and material science.

In Catalysis, the focus has expanded from homogeneous systems to the development of heterogeneous and recyclable catalysts. To bridge the gap between the high efficiency of homogeneous catalysts and the practical advantages of heterogeneous ones, researchers have immobilized chiral rhodium complexes on various supports. These include organic polymers like polystyrene and inorganic materials such as charcoal and, more recently, carbon nanotubes (CNTs). jst.go.jprsc.orgresearchgate.net Anchoring these catalysts allows for easier separation from the reaction mixture, enhances stability, and enables reuse, which is crucial for sustainable industrial processes. jst.go.jprsc.org For example, rhodium complexes with pyrrolidine-based diphosphine ligands covalently attached to CNTs have been successfully used in the asymmetric hydrogenation of this compound. rsc.orgresearchgate.net

In Material Science, HACA is utilized as a versatile building block for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comub.edu Its structure contains both a carboxylic acid and an amide group, which can act as hydrogen bond donors and acceptors, as well as a carboxylate group that can coordinate to metal ions in various modes. mdpi.comacs.org This dual functionality allows HACA to form robust supramolecular synthons, such as acid-amide and amide-amide interactions, which can direct the assembly of complex architectures. nih.gov Researchers have synthesized a range of CPs by combining HACA with metal ions like zinc(II) and cadmium(II), often in the presence of co-ligands like 4-phenylpyridine (B135609) or 4,4'-bipyridine. mdpi.comub.eduub.edu The resulting materials exhibit diverse structural features, from monomeric complexes to 1D, 2D, and 3D extended networks. mdpi.comub.eduresearchgate.net These materials are being investigated for their thermal stability, and photophysical properties, with potential applications in sensing and catalysis. acs.orgnih.govresearchgate.net

Complex Formula Metal Ion Co-ligand Key Structural Feature
[M(ACA)₂(H₂O)₂] Zn(II), Cd(II) None Isostructural monomeric complexes ub.eduresearchgate.net
[Zn₂(µ-O,O'-ACA)₂(ACA)₂(4-Phpy)₂]ₙ Zn(II) 4-Phenylpyridine 1D Coordination Polymer mdpi.com
[Zn₃(µ-ACA)₆(4-Phpy)₂] Zn(II) 4-Phenylpyridine Trinuclear "pinwheel" complex mdpi.com
{[Zn(ACA)₂(4,4′-bipy)]·EtOH}ₙ Zn(II) 4,4′-Bipyridine Coordination Polymer with monomeric SBUs ub.edu
{[Zn₃(μ-ACA)₆(4,4′-bipy)]}ₙ Zn(II) 4,4′-Bipyridine Coordination Polymer with trimeric SBUs ub.edu
(HACA)₂(1,2-bpe) None (Cocrystal) 1,2-bis(4-pyridyl)ethylene Cocrystal with acid···pyridine synthons acs.orgnih.gov

This table summarizes representative coordination complexes and cocrystals synthesized using this compound (HACA), illustrating its role as a versatile ligand in supramolecular chemistry and material science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO3 B8816953 alpha-Acetamidocinnamic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2-acetamido-3-phenylprop-2-enoic acid

InChI

InChI=1S/C11H11NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)(H,14,15)

InChI Key

XODAOBAZOQSFDS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategic Chemical Transformations

Classical and Contemporary Synthetic Routes to alpha-Acetamidocinnamic Acid

The synthesis of this compound can be achieved through several methods, ranging from classical condensation reactions to more modern, efficient one-pot approaches.

Erlenmeyer Condensation and Analogous Reactions

The Erlenmeyer-Plöchl azlactone synthesis is a classic and fundamental method for preparing this compound. wikipedia.orgwikidoc.org This reaction involves the condensation of an N-acylglycine, such as hippuric acid (the benzamide (B126) derivative of glycine), with an aromatic aldehyde, like benzaldehyde, in the presence of acetic anhydride (B1165640) and a weak base, typically sodium acetate (B1210297). wikipedia.orgyoutube.com The reaction proceeds through the formation of an intermediate oxazolone (B7731731), also known as an azlactone. wikipedia.orgresearchgate.net This azlactone intermediate has two acidic protons, allowing it to react further with benzaldehyde. wikipedia.org Subsequent hydrolysis of the resulting azlactone yields this compound. researchgate.netorgsyn.org

Cyclization of N-acylglycine (e.g., hippuric acid) in the presence of acetic anhydride to form a 2-substituted-5(4H)-oxazolone. wikipedia.org

Condensation of the oxazolone with benzaldehyde. wikipedia.org

Hydrolysis of the resulting azlactone to open the ring and form this compound. orgsyn.org

Variations of this synthesis exist where analogues of azlactones, such as hydantoin, thiohydantoin, and rhodanine, are used as the enolate-forming component. wikipedia.org

One-Pot Synthetic Approaches

One such method involves the reaction of glycine (B1666218) with acetic anhydride in an acetic acid solution. After the addition of anhydrous sodium acetate and removal of acetic acid under reduced pressure, more acetic anhydride is added along with a substituted benzaldehyde. The intermediate product is then hydrolyzed to afford the final this compound. google.com This "one-pot" reaction cleverly integrates the glycine acetylation, Erlenmeyer condensation, and hydrolysis steps. google.com The advantages of this approach include the use of inexpensive and readily available starting materials, simplified operational procedures, reduced production costs, and high product yields (often exceeding 60%). google.com

Asymmetric Synthesis Strategies for Dehydroamino Acid Derivatives

The asymmetric synthesis of dehydroamino acid derivatives, including this compound, is crucial for producing enantiomerically pure amino acids. A key strategy in this regard is the asymmetric hydrogenation of the double bond in this compound or its esters. sigmaaldrich.compsu.eduresearchgate.net This reaction is typically catalyzed by chiral transition metal complexes, most notably those of rhodium. sigmaaldrich.comjst.go.jpjst.go.jp

The development of chiral phosphine (B1218219) ligands has been instrumental in the success of these asymmetric hydrogenations. mdma.ch Ligands such as DIPAMP (1,2-bis(o-anisylphenylphosphino)ethane) and various phosphoramidites have been shown to be highly effective in inducing high enantioselectivity. psu.edumdma.ch For instance, rhodium complexes of DIOP and BPPM supported on charcoal have been used for the asymmetric hydrogenation of α-acetamidocinnamic acid, yielding L-N-Acetyl-(R)-phenylalanine with high optical purity. jst.go.jp The reaction conditions, such as hydrogen pressure, temperature, substrate concentration, and solvent composition, can significantly influence the optical yields. jst.go.jp

Synthesis of Chiral Amino Acid Precursors Utilizing this compound

This compound is a valuable starting material for the synthesis of important chiral amino acids, including L-phenylalanine and L-Dopa.

Pathways to L-Phenylalanine and its Derivatives

The most direct pathway to L-phenylalanine from this compound is through asymmetric hydrogenation. sigmaaldrich.comresearchgate.net Catalytic hydrogenation of the prochiral double bond using a chiral catalyst system, followed by hydrolysis of the acetyl group, yields L-phenylalanine.

The process typically involves:

Asymmetric Hydrogenation: this compound is hydrogenated in the presence of a chiral rhodium catalyst. For example, using a rhodium complex with a chiral phosphine ligand like DIPAMP, high enantiomeric excesses of N-acetyl-L-phenylalanine can be achieved. mdma.ch

Hydrolysis: The resulting N-acetyl-L-phenylalanine is then hydrolyzed to remove the acetyl protecting group, yielding L-phenylalanine.

This method has been a cornerstone of industrial amino acid synthesis. mdma.ch

Catalytic Systems for Asymmetric Hydrogenation of α-Acetamidocinnamic Acid to L-Phenylalanine Precursors
Catalyst SystemChiral LigandProductOptical Yield (% ee)Reference
[Rh(COD)Cl]₂ / DIOP on Charcoal(-)-DIOPL-N-Acetyl-(R)-phenylalanine70.5 jst.go.jp
[Rh(COD)Cl]₂ / BPPM on CharcoalBPPML-N-Acetyl-(R)-phenylalanine86.5 jst.go.jp
[Rh(l-benzyl-(3R,4R)-bis(diphenylphosphino)pyrrolidine)(COD)]BF₄l-benzyl-(3R,4R)-bis(diphenylphosphino)pyrrolidineN-acetylated phenylalanineHigh taylorfrancis.com

Derivatization for L-Dopa Precursor Generation

This compound derivatives are also critical intermediates in the synthesis of L-Dopa (L-3,4-dihydroxyphenylalanine), a key drug for treating Parkinson's disease. mdma.ch The synthesis generally involves the asymmetric hydrogenation of a substituted this compound.

A common precursor is 3,4-dihydroxy-α-acetamidocinnamic acid or a protected version thereof. The asymmetric hydrogenation of this substrate, catalyzed by a chiral rhodium complex, yields the corresponding N-acetyl-L-Dopa derivative. jst.go.jptaylorfrancis.com Subsequent deprotection affords L-Dopa.

For example, the asymmetric hydrogenation of 3,4-methylenedioxy-α-acetamidocinnamic acid has been carried out using a chiral Rh(I)-complex of (2S, 4S)-N-butoxycarbonyl-4-diphenylphosphino-2-diphenylphosphinomethylpyrrolidine (BPPM) adsorbed on hydrophobic silica (B1680970) gel, achieving excellent conversions and high optical yields. jst.go.jp A green process for the enantioselective hydrogenation of L-DOPA precursors using a rhodium catalyst with a phosphine-phosphoramidite ligand has also been developed, achieving enantioselectivities up to 99.5%. psu.edu

Catalytic Systems for Asymmetric Hydrogenation of L-Dopa Precursors
SubstrateCatalyst SystemProductOptical Yield (% ee)Reference
3,4-Methylenedioxy-α-acetamidocinnamic acid[Rh(COD)BPPM]⁺ClO₄⁻ on methylated silica gelN-acetyl-3,4-methylenedioxyphenylalanine85 jst.go.jp
(Z)-α-acetamidocinnamic acid derivative (L-Dopa precursor)Rh-phosphine-phosphoramidite complexL-Dopa precursor99.5 psu.edu

Derivatization Strategies for Analytical and Functional Enhancement

The strategic modification of α-acetamidocinnamic acid through derivatization plays a crucial role in enhancing its utility in both analytical and functional contexts. These chemical modifications are designed to introduce specific properties that facilitate detection and quantification or to create novel molecular architectures for applications in catalysis and materials science.

Chemical Derivatization for Spectrometric Detection and Localization

While α-acetamidocinnamic acid itself can be analyzed by various spectrometric techniques, its derivatization can significantly improve sensitivity and provide structural information, particularly in mass spectrometry (MS).

Spectroscopic methods like infrared (IR), Raman, ¹H-NMR, and ¹³C-NMR are used for the identification of amino acids, including derivatives of α-acetamidocinnamic acid. sci-hub.st For instance, the ¹H and ¹³C{¹H} NMR spectra of α-acetamidocinnamic acid complexes with metal ions like Zn(II) and Cd(II) show characteristic shifts in the signals of the NH, aromatic, and alkene protons upon coordination, confirming the involvement of the acetamido and carboxylate groups in binding. ub.edu Specifically, in dmso-d6 solution, the NH proton signal shifts from 9.47 ppm in the free acid to between 9.21 and 9.18 ppm in the complexes. ub.edu

In the realm of mass spectrometry, derivatization is a common strategy to enhance the volatility and ionization efficiency of analytes. While direct analysis of α-acetamidocinnamic acid is possible, with its molecular weight of 205.2099 g/mol , derivatization can aid in complex mixture analysis and structural elucidation. nist.gov For example, after asymmetric hydrogenation and deprotection, the resulting amino acid can be derivatized with reagents like Marfey's reagent (1-fluoro-2,4-dinitro-5-L-alanine amide) to allow for the separation and quantification of enantiomers by HPLC, which is coupled to a spectrometric detector. google.com

Furthermore, the use of specific matrices is crucial in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. While common matrices like sinapic acid and α-cyano-4-hydroxycinnamic acid are effective for many peptides and proteins, specialized matrices such as 2-(4-hydroxyphenylazo)benzoic acid (HABA) have shown advantages for larger proteins and glycoproteins, indicating that the choice of matrix, a form of in-situ derivatization, is critical for successful spectrometric analysis. researchgate.net

Functionalization for Ligand and Catalyst Development

The structure of α-acetamidocinnamic acid serves as a foundational scaffold for the development of sophisticated ligands and catalysts, particularly for asymmetric synthesis. The double bond and the acetamido group are key functionalities that can be exploited and modified to create chiral environments around a metal center.

The primary application in this area is the asymmetric hydrogenation of α-acetamidocinnamic acid and its derivatives to produce chiral amino acids. scispace.commdpi.com This transformation is typically catalyzed by transition metal complexes, most notably rhodium, bearing chiral phosphine ligands. mdma.chdiva-portal.org The success of these reactions hinges on the design of the chiral ligand, which is often a derivative of or used in conjunction with substrates like α-acetamidocinnamic acid.

Researchers have developed a vast library of chiral diphosphine ligands that have been successfully used in the rhodium-catalyzed asymmetric hydrogenation of α-acetamidocinnamic acid and its esters. researchgate.net Ligands such as DIOP, DIPAMP, and BINAP have demonstrated high catalytic reactivity and enantioselectivity. diva-portal.org For example, rhodium complexes with chiral diphosphine ligands have achieved excellent to near-perfect enantioselectivity (over 99% ee) in the hydrogenation of α-acetamidocinnamic acid derivatives. iupac.org The electronic properties of these ligands can be fine-tuned; for instance, using phosphinites with electron-donating groups on the aromatic rings can enhance enantioselectivity, while electron-withdrawing groups can decrease it. acs.org

The functionalization strategy extends to immobilizing these catalysts on solid supports to facilitate catalyst recovery and recycling, a key principle of green chemistry. d-nb.infopsu.edu Chiral rhodium complexes have been covalently anchored on functionalized carbon nanotubes (CNTs) for the asymmetric hydrogenation of substrates like α-acetamidocinnamic acid. d-nb.infomdpi.com Another approach involves the heterogenization of rhodium complexes on supports like mesoporous Al2O3 using anchoring agents, which has proven effective for the hydrogenation of (Z)-α-acetamidocinnamic acid methyl ester. psu.edu

The table below summarizes various chiral ligands used in the asymmetric hydrogenation of α-acetamidocinnamic acid and its derivatives, highlighting the enantiomeric excess (ee) achieved.

Table 1. Chiral Ligands for Asymmetric Hydrogenation of α-Acetamidocinnamic Acid Derivatives

Ligand Metal Substrate Enantiomeric Excess (ee) Reference
DIOP Rh α-N-acylaminoacrylic acid derivatives up to 83% scispace.com
NORPHOS Rh (Z)-α-acetamidocinnamic acid 96% mdma.ch
BPPFA Rh α-acetamidocinnamic acid 93% mdma.ch
CHIRAPHOS Rh N-benzamido cinnamic acid 99% mdma.ch
Ph-β-GLUP Rh N-acylaminoacrylic acids 96-99% mdma.ch
DuPHOS Rh (Z)-α-acetamido and (Z)-α-benzamido cinnamates 92-99% mdma.ch
BisP* (with tert-butyl group) Rh α-acetamidocinnamic acid derivatives >99% iupac.org

Furthermore, α-acetamidocinnamic acid and its derivatives have been used to synthesize coordination polymers and metal-organic frameworks. mdpi.comacs.org The reaction of α-acetamidocinnamic acid with metal acetates, such as Zn(OAc)₂·2H₂O, in the presence of other ligands like 4-phenylpyridine (B135609), can lead to the formation of monomeric, dimeric, or polymeric structures with interesting photoluminescent properties. ub.edumdpi.com These studies demonstrate the versatility of α-acetamidocinnamic acid as a building block in supramolecular chemistry and materials science. acs.org

Catalytic Applications: Focus on Asymmetric Hydrogenation of Alpha Acetamidocinnamic Acid Derivatives

Mechanistic Studies of Asymmetric Hydrogenation Reactions

The elucidation of the reaction mechanism has been a subject of intense investigation, leading to several established models that explain the origin of enantioselectivity in rhodium-catalyzed hydrogenations. These mechanistic insights are crucial for the rational design of more efficient and selective catalysts.

Rhodium-Catalyzed Hydrogenation Mechanisms (e.g., Halpern-Brown, Dihydride)

Two primary mechanistic pathways have been proposed and are widely accepted for the rhodium-catalyzed asymmetric hydrogenation of enamides like α-acetamidocinnamic acid: the "unsaturated" or Halpern-Brown mechanism and the "dihydride" mechanism. rsc.orgmdpi.com The operative pathway is often dictated by the electronic properties of the phosphine (B1218219) ligands employed. researchgate.net

The Halpern-Brown (or unsaturated) mechanism was established through the seminal work of Jack Halpern and John M. Brown. scispace.comdiva-portal.orgmdma.ch This pathway is typically dominant when using traditional diphosphine ligands. The key steps are as follows:

Substrate Coordination: The prochiral olefin, such as methyl (Z)-α-acetamidocinnamic acid (MAC), coordinates to the solvated cationic Rh(I) complex, [Rh(diphosphine)(solvent)₂]⁺. This coordination is bidentate, involving both the C=C double bond and the amide carbonyl oxygen, forming two diastereomeric catalyst-substrate adducts. scispace.comresearchgate.net These are often referred to as the "major" and "minor" diastereomers, which are in equilibrium and can be observed by NMR spectroscopy. diva-portal.org

Rate-Determining Step: A crucial finding by Halpern is that the less abundant (minor) diastereomer is significantly more reactive towards hydrogen than the more abundant (major) diastereomer. rsc.orgdiva-portal.org

Oxidative Addition and Product Formation: The minor complex undergoes oxidative addition of dihydrogen (H₂), followed by migratory insertion and reductive elimination to yield the chiral product. rsc.org The enantioselectivity of the reaction is therefore determined by the Curtin-Hammett principle; it depends on the relative rates of hydrogenation of the two diastereomers, not their ground-state populations. This is often termed the "anti-lock-and-key" model, as the less stable intermediate leads to the major product. rsc.orgdiva-portal.org

The Dihydride mechanism , in contrast, is generally favored with more electron-donating phosphine ligands. researchgate.netresearchgate.net This pathway involves the initial activation of hydrogen by the catalyst before substrate coordination.

Dihydride Formation: The solvated Rh(I) complex first reacts with H₂ in an oxidative addition step to form a rhodium(III) dihydride species, [Rh(diphosphine)(H)₂(solvent)₂]⁺. researchgate.netmdpi.com The stability of this dihydride intermediate is enhanced by electron-rich phosphine ligands. mdpi.com

Substrate Coordination and Insertion: The enamide substrate then coordinates to this dihydride complex, followed by migratory insertion of the double bond into a Rh-H bond to form a rhodium-alkyl hydride intermediate.

Reductive Elimination: The final step is the reductive elimination of the product, regenerating the Rh(I) catalyst. In this "lock-and-key" scenario, the stereochemistry is set during the substrate's interaction with the pre-formed chiral dihydride complex.

It is important to note that for ruthenium-catalyzed hydrogenations, such as with Ru-BINAP systems, a "monohydride" mechanism is operative, which differs from both rhodium pathways. sioc-journal.cnnih.gov

Influence of Ligand Electronic and Steric Factors on Stereoselectivity

The stereochemical outcome of the asymmetric hydrogenation of α-acetamidocinnamic acid is highly sensitive to the electronic and steric properties of the chiral ligand coordinated to the rhodium center. These factors directly influence the stability and reactivity of the catalytic intermediates, thereby controlling the enantiomeric excess (ee) of the product.

Electronic Effects: The electron density at the phosphorus atoms of the ligand, which is modulated by substituents on the aryl or alkyl groups, plays a critical role.

Electron-donating groups (e.g., methyl, methoxy) on the aryl rings of a phosphine or phosphinite ligand increase the electron density on the phosphorus atoms and, consequently, on the rhodium center. This increased basicity can stabilize key intermediates. researchgate.net For phosphinite ligands, it has been shown that increasing the electron-donating ability of the aryl substituents leads to higher enantioselectivity in the hydrogenation of methyl (Z)-α-acetamidocinnamate. researchgate.net This is potentially due to a shift in the diastereomeric equilibrium of the catalyst-substrate complexes. acs.org

Electron-withdrawing groups (e.g., -CF₃, -F) have the opposite effect, decreasing the electron density at the metal center. This generally leads to a decrease in enantioselectivity. acs.org For instance, in the hydrogenation of (Z)-α-acetamidocinnamic acid derivatives, ligands with electron-withdrawing groups show lower ee's. researchgate.net

Steric Factors: The steric bulk and conformational rigidity of the ligand create a specific chiral environment around the metal center, which is fundamental for effective enantiofacial discrimination of the prochiral substrate.

Rigidity and Chelation: Bidentate ligands that form a rigid chelate ring with the metal are often highly effective. This rigidity restricts the conformational freedom of the catalyst-substrate complex, amplifying the steric interactions that govern stereoselectivity. scispace.com The development of C₂-symmetric bisphosphine ligands like DIPAMP and DIOP was a key advance, demonstrating that a rigid chiral scaffold is crucial for high enantio-induction. scispace.comdiva-portal.org

Bulky Substituents: The size of the substituents on the phosphorus atoms or the ligand backbone dictates the shape of the chiral pocket. These steric interactions are a primary determinant in how the substrate binds, favoring one face (Re or Si) over the other. scispace.com

Development and Application of Chiral Catalysts

The quest for highly efficient and enantioselective catalysts for the hydrogenation of α-acetamidocinnamic acid has spurred the development of a vast array of chiral ligands, primarily based on phosphorus.

Homogeneous Catalysis with Chiral Phosphine Ligands

Chiral phosphine ligands, particularly bidentate ones, have been the most successful class of ligands for rhodium-catalyzed asymmetric hydrogenation. Their ability to form stable chelate complexes with rhodium creates a well-defined and rigid chiral environment essential for high enantioselectivity.

Among the most celebrated chiral bisphosphine ligands are BINAP, Pyrphos, and DuPhos. These ligands, when complexed with rhodium, form highly active and selective catalysts for the hydrogenation of α-acetamidocinnamic acid and its esters.

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is an atropisomeric, C₂-symmetric ligand. Rhodium-BINAP complexes are highly effective, with Ru-BINAP systems also showing excellent performance, albeit sometimes yielding the opposite enantiomer. mdma.ch For the hydrogenation of (Z)-α-benzoylaminocinnamic acid, Rh-BINAP can achieve up to 100% optical yield. mdma.ch

Pyrphos ((3R,4R)-3,4-Bis(diphenylphosphino)pyrrolidine) is a C₂-symmetric ligand derived from L-tartaric acid. It has been successfully used in the asymmetric hydrogenation of α-acetamidocinnamic acid, with a polymer-bound version of the Rh(I)-Pyrphos catalyst affording the product in 76% ee. niscpr.res.in An imidazolium-tagged Pyrphos ligand has demonstrated up to 97.0% ee in an ionic liquid/methanol cosolvent system. sioc-journal.cn

DuPhos (1,2-bis(2,5-dialkylphospholano)benzene) ligands are electron-rich, rigid phospholane-based ligands. Rh-DuPhos catalysts are remarkably efficient and can hydrogenate both (Z)- and (E)-isomers of acetamidoacrylates with excellent enantioselectivities, often exceeding 99% ee. mdma.chmdpi.com

The table below summarizes representative results for the asymmetric hydrogenation of (Z)-α-acetamidocinnamic acid or its methyl ester (MAC) using these prominent bisphosphine ligands.

LigandSubstrateEnantiomeric Excess (ee) (%)Product ConfigurationReference(s)
(R)-BINAP(Z)-α-Benzamidocinnamic acid~100S mdma.ch
(S,S)-Et-DuPhosMethyl (Z)-α-acetamidocinnamate>99R uit.no
Imidazolium-Pyrphos(Z)-α-Acetamidocinnamic acid97.0- sioc-journal.cn
Polymer-bound Pyrphos(Z)-α-Acetamidocinnamic acid76S niscpr.res.in
(R,R)-NORPHOS(Z)-α-Acetamidocinnamic acid96- mdma.ch

Table 1: Performance of Selected Bisphosphine Ligands in the Asymmetric Hydrogenation of α-Acetamidocinnamic Acid Derivatives.

In addition to bisphosphines, other classes of phosphorus-based ligands, such as phosphinites and phosphoramidites, have emerged as powerful alternatives. These ligands are often more easily synthesized and can be readily modified, allowing for high-throughput screening of catalysts.

Phosphinite Ligands: These ligands contain a P-O-C bond. Chiral phosphinites derived from carbohydrates, such as Ph-β-GLUP, have shown exceptional performance, providing 96–99% ee in the hydrogenation of N-acylaminoacrylic acids. mdma.ch The electronic properties of diarylphosphinite ligands can be tuned by substituents on the aromatic rings, directly impacting enantioselectivity. acs.org

Phosphoramidite (B1245037) Ligands: Characterized by a P-N bond, these ligands, particularly monodentate phosphoramidites like MonoPhos, have proven to be highly effective. scispace.com They challenge the long-held belief that bidentate chelation is a prerequisite for high enantioselectivity. Rhodium complexes of phosphoramidites are effective catalysts for the hydrogenation of α-arylenamides, a class of substrates more challenging than dehydroamino acids. scispace.com Hybrid ligands combining a phosphine and a phosphoramidite moiety have also been developed, achieving excellent enantioselectivities (97.7–99.8% ee) in the hydrogenation of dehydroamino acid derivatives. psu.edu

The table below presents results for the asymmetric hydrogenation of α-acetamidocinnamic acid derivatives using phosphinite and phosphoramidite ligands.

Ligand TypeLigand ExampleSubstrateEnantiomeric Excess (ee) (%)Reference(s)
PhosphinitePh-β-GLUPN-Acylaminoacrylic acids96-99 mdma.ch
Phosphinite(S)-BINOL-derivedMethyl (Z)-α-acetamidocinnamate>99 researchgate.net
Phosphoramidite(S)-MonoPhosN-acetyl-α-(1-naphthyl)enamide94 scispace.com
Phosphine-PhosphoramiditeHybrid Ligand 4(Z)-α-Acetamidocinnamic acid methyl ester>99 psu.edu

Table 2: Performance of Phosphinite and Phosphoramidite Ligands in Asymmetric Hydrogenation.

Heterogeneous and Immobilized Catalysis

To address the challenges of catalyst separation and recycling associated with homogeneous catalysis, significant research has been devoted to the development of heterogeneous and immobilized catalytic systems. These approaches involve anchoring the active metal complex onto a solid support, combining the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous ones.

Polymer-supported catalysts have emerged as a viable strategy for the asymmetric hydrogenation of α-acetamidocinnamic acid derivatives. In one approach, molecularly imprinted polymers (MIPs) have been synthesized using a polymerizable chiral Rh-ligand complex. nih.gov These materials are designed to have cavities that recognize the shape of the transition state, thereby enhancing enantioselectivity. For instance, a rhodium-containing MIP demonstrated an enantiomeric excess (ee) of 87% for the L-enantiomer of the hydrogenated product. nih.gov The key advantage of these polymer-based catalysts is their ease of separation from the reaction mixture and their potential for reusability. nih.gov

Ionic liquids (ILs) have garnered attention as alternative media and supports for catalytic reactions. In the context of asymmetric hydrogenation, rhodium complexes can be immobilized in an ionic liquid phase, creating a biphasic system with an organic solvent containing the substrate. This setup facilitates product separation and catalyst recycling.

For the asymmetric hydrogenation of (Z)-α-acetamidocinnamic acid, the use of a rhodium catalyst with a chiral phosphine ligand in an ionic liquid/2-propanol two-phase system has been reported to achieve high conversions (97-100%) and enantioselectivities exceeding 90%. researchgate.netresearchgate.net Specifically, using [bmim][BF4] as the ionic liquid allowed for the catalyst to be recycled over four consecutive cycles without a significant drop in performance. researchgate.net

The choice of ionic liquid can influence the outcome of the reaction. For example, the hydrogenation of α-acetamidocinnamic acid catalyzed by a rhodium-DIOP complex in a biphasic bmim-SbF6/isopropyl alcohol system yielded (S)-phenylalanine with a 64% ee. rsc.orgacademie-sciences.fr The hydrogen concentration within the ionic liquid phase, rather than the external pressure, has been identified as a critical factor affecting both conversion and enantioselectivity. researchgate.net

Catalyst SystemSubstrateIonic Liquid/SolventConversion (%)ee (%)Reference
Rh-phosphine complex(Z)-α-acetamidocinnamic acid[bmim][BF4]/isopropanol97-100>90 researchgate.net
Rh(cod){(-)-DIOP}α-acetamidocinnamic acid[C4C1im][SbF6]/2-propanol-64 (S) academie-sciences.fr

Table 1: Performance of Ionic Liquid Supported Catalysts in Asymmetric Hydrogenation

Charcoal has proven to be an effective support for chiral rhodium complexes in the asymmetric hydrogenation of α-acetamidocinnamic acid. Chiral rhodium(I) complexes with ligands such as DIOP and BPPM have been immobilized on charcoal pre-treated with metal acetates and triethylamine. jst.go.jp When the hydrogenation was carried out in an ethanol-H2O (1:1) mixture, the RhCl(COD)-DIOP-charcoal catalyst afforded L-N-Acetyl-(R)-phenylalanine with an optical yield of 70.5%, while the RhCl(COD)-BPPM-charcoal catalyst achieved a higher optical yield of 86.5%. jst.go.jp

A key advantage of these charcoal-supported catalysts is their stability and reusability. The recovered catalyst can be used repeatedly for enantioselective hydrogenation with retained activity, provided it is handled under an inert nitrogen atmosphere. jst.go.jp

Mesoporous materials, such as mesoporous silica (B1680970) and alumina (B75360), offer high surface areas and well-defined pore structures, making them excellent candidates for catalyst immobilization. The confinement of organometallic catalysts within these mesoporous supports can lead to enhanced enantioselectivity. nii.ac.jp

A rhodium complex heterogenized on a mesoporous Al2O3 support, using phosphotungstic acid (PTA) as an anchoring agent, has been successfully employed in the asymmetric hydrogenation of (Z)-α-acetamidocinnamic acid methyl ester. rsc.orgpsu.edu This supported catalyst demonstrated excellent reusability, maintaining over 97% ee after eight cycles in batch mode and showing an average of 97% ee over 12 hours in a continuous flow reaction. rsc.orgpsu.edu The performance of the catalyst can be influenced by the nature of the support, with materials having larger surface areas generally leading to higher activity and stability. researchgate.net

SupportCatalyst SystemSubstrateConversion (%)ee (%)ReusabilityReference
Mesoporous Al2O3Rh-phosphine-phosphoramidite/PTA(Z)-α-acetamidocinnamic acid methyl ester>99>978 cycles (batch), 12 hours (flow) rsc.orgpsu.edu

Table 2: Performance of Mesoporous Supported Catalysts in Asymmetric Hydrogenation

Reaction Condition Optimization for High Enantiomeric Excess and Conversion

Achieving optimal performance in the asymmetric hydrogenation of α-acetamidocinnamic acid derivatives requires careful optimization of reaction conditions. Factors such as the solvent system, hydrogen pressure, temperature, and substrate concentration can significantly impact both the conversion rate and the enantiomeric excess of the product. jst.go.jp

The choice of solvent is a critical parameter in asymmetric hydrogenation, influencing catalyst solubility, stability, and the stereochemical outcome of the reaction.

In the case of charcoal-supported rhodium catalysts, the composition of the solvent mixture has been shown to affect the optical yields. jst.go.jp For ionic liquid-supported systems, the use of a biphasic system, such as an ionic liquid with an organic co-solvent like 2-propanol or methanol, is common. researchgate.netacademie-sciences.fr This allows for the substrate to be dissolved in the organic phase while the catalyst remains in the ionic liquid phase.

The use of "green solvents" like ethylene (B1197577) carbonate and propylene (B89431) carbonate has also been explored. A rhodium catalyst modified with a phosphine-phosphoramidite ligand achieved enantioselectivities of 97.7–99.8% in these solvents for the hydrogenation of dehydroamino acid derivatives. psu.edu Propylene carbonate, in particular, has been identified as a viable solvent for the asymmetric hydrogenation of substrates like (Z)-α-acetamidocinnamic acid, leading to high enantioselectivities. psu.edu

The effect of different solvents on the performance of an immobilized rhodium catalyst in a continuous flow reactor for the hydrogenation of (Z)-α-acetamidocinnamic acid methyl ester is summarized below:

SolventConversion (%)TOF (h-1)ee (%)Reference
CH2Cl265.815.890.9 thalesnano.com
EtOAc>9924.199.3 thalesnano.com
MeOH>9924.199.4 thalesnano.com

Table 3: Solvent Effects in the Asymmetric Hydrogenation of (Z)-α-acetamidocinnamic acid methyl ester

Pressure and Temperature Parameter Optimization

The effects of pressure and temperature are critical in the rhodium-catalyzed asymmetric hydrogenation of α-acetamidocinnamic acid derivatives. Research indicates that high enantioselectivity can be achieved under a range of conditions, from mild to more forceful.

For instance, studies using rhodium complexes with phosphine-phosphoramidite ligands have demonstrated that the hydrogenation of (Z)-α-acetamidocinnamic acid can achieve 99.5% enantiomeric excess (ee) at room temperature and a hydrogen pressure of just 5 bar. psu.edu Similarly, excellent results have been obtained at ambient temperature (25 °C) and a pressure of 1 bar H₂. thalesnano.com Other research specifies successful hydrogenation at pressures of 4 atm and 5.5 bar. uit.nod-nb.info

Higher pressures and temperatures have also been explored. In one example, the hydrogenation of an α-acetamidocinnamic acid ester was successfully carried out at 50°C under 5.0 MPa (approximately 49.3 atm) of hydrogen pressure. google.com Another study utilized a pressure of 6.0 MPa. google.com It has been noted that for some catalytic systems, particularly those in ionic liquids, the concentration of molecular hydrogen dissolved in the liquid phase, rather than the pressure in the gas phase, is the more influential factor on conversion and enantioselectivity. researchgate.net

Table 1: Effect of Pressure and Temperature on Asymmetric Hydrogenation

SubstrateCatalyst SystemPressureTemperatureEnantiomeric Excess (ee)Reference
(Z)-α-acetamidocinnamic acidRh-phosphine-phosphoramidite5 barRoom Temperature99.5% psu.edu
(Z)-α-acetamidocinnamic acid methyl esterImmobilized Rh-complex1 bar25 °C99.4% (in MeOH) thalesnano.com
Enamides (general)Bis(phosphine) Cobalt4 atmNot specified70-92% uit.no
α-acetamidocinnamic acid derivativeNot specified5.5 barRoom TemperatureNot specified d-nb.info
α-acetamidocinnamic acid esterNot specified5.0 MPa (~49 bar)50 °CNot specified google.com

Substrate-to-Catalyst Ratio Implications

The substrate-to-catalyst (S/C) ratio is a crucial metric for evaluating the efficiency and industrial viability of a catalytic process. A high S/C ratio signifies that a small amount of catalyst can convert a large quantity of substrate, making the process more economical and sustainable.

In the asymmetric hydrogenation of substituted cinnamic acids, rhodium complexes have demonstrated remarkable efficiency, achieving very high chemical and optical yields with S/C ratios as high as 16,000. taylorfrancis.com This level of performance underscores the potential for practical, large-scale applications. In other studies, more conventional S/C ratios, such as 100, have been used to achieve complete conversion in the hydrogenation of α-acetamidocinnamic acid. rsc.org The use of excess substrate can also influence the reaction mechanism, in some cases promoting the interconversion of catalyst-substrate diastereomers at a rate faster than hydrogen activation, which directly impacts the final product's enantioselectivity. uit.no

Green Chemistry Principles in Catalytic Hydrogenation

The principles of green chemistry are increasingly being applied to the asymmetric hydrogenation of α-acetamidocinnamic acid, focusing on the use of environmentally benign solvents and the development of recyclable catalyst systems.

Sustainable Solvent Systems (e.g., Ethylene Carbonate, Propylene Carbonate)

The replacement of hazardous organic solvents with greener alternatives is a key goal in sustainable chemistry. Alkylene carbonates, such as ethylene carbonate and propylene carbonate, have emerged as effective and environmentally friendly solvents for the asymmetric hydrogenation of dehydroamino acid derivatives. psu.edursc.org

Research has shown that enantioselectivities between 97.7% and 99.8% can be achieved in these green solvents. psu.edursc.org Propylene carbonate has been identified as a particularly viable solvent, in some cases leading to superior reaction rates and enantioselectivities compared to commonly used solvents like dichloromethane. researchgate.netresearchgate.net The use of these carbonates, which have low vapor pressure, also allows for easier application at higher temperatures. psu.edu

Table 2: Hydrogenation of (Z)-α-acetamidocinnamic acid methyl ester in Different Solvents

SolventConversion (%)Enantiomeric Excess (ee) (%)Reference
Ethylene Carbonate>99%up to >99% psu.edu
Propylene Carbonate>99%up to >99% psu.eduresearchgate.net
Methanol (MeOH)>99%99.4% thalesnano.com
Ethyl Acetate (B1210297) (EtOAc)>99%99.3% thalesnano.com
Dichloromethane (CH₂Cl₂)65.8%90.9% thalesnano.com

Catalyst Reusability and Recycling Protocols

To minimize waste and reduce costs associated with expensive transition metal catalysts, significant effort has been directed towards heterogenization, which facilitates catalyst separation and recycling. Homogeneous rhodium catalysts have been successfully immobilized on various solid supports, including alumina (Al₂O₃), carbon nanotubes (CNTs), and molecularly imprinted polymers (MIPs). rsc.orgresearchgate.netmdpi.comnih.gov

These heterogenized catalysts often retain the high activity and selectivity of their homogeneous counterparts while gaining the benefits of easy separation and reuse. For example, a rhodium complex immobilized on a mesoporous Al₂O₃ support was reused eight times in batch mode for the hydrogenation of (Z)-α-acetamidocinnamic acid methyl ester, consistently providing over 97% ee. rsc.orgresearchgate.net In another case, a rhodium complex anchored to CNTs was recycled three times, maintaining 100% conversion. mdpi.com These immobilized catalysts can be reused in multiple subsequent runs without a significant decline in their catalytic performance. researchgate.net The recycling protocol typically involves simple filtration of the catalyst from the reaction mixture after the hydrogen pressure is released, followed by washing with a fresh solvent before being used in the next cycle. d-nb.infonih.gov

Coordination Chemistry and Supramolecular Assembly of Alpha Acetamidocinnamic Acid

Alpha-Acetamidocinnamic Acid as a Metalloligand

This compound (HACA) functions as an effective metalloligand, primarily through its carboxylate group, which can deprotonate to form coordinate bonds with metal ions. The presence of other functional groups, including the amide N-H and carbonyl C=O, allows for the formation of secondary interactions, such as hydrogen bonds, which play a crucial role in stabilizing the resulting crystal structures and directing their supramolecular assembly. Its use as a ligand has been explored in the synthesis of new coordination complexes, including monomeric, dimeric, and polymeric species ub.edu. The reactivity of HACA with metal ions that have a d10 electronic configuration, such as Zn(II) and Cd(II), is of particular interest due to the variety of coordination numbers and geometries these ions can adopt ub.edu.

The carboxylate group of the deprotonated acetamidocinnamate (ACA) ligand exhibits several coordination modes when bound to metal centers. Research has identified distinct binding patterns that contribute to the structural diversity of its metal complexes.

Two prominent coordination modes observed are:

Bidentate Chelate: The carboxylate group coordinates to a single metal center through both of its oxygen atoms, forming a chelate ring. This mode is observed in monomeric complexes such as [M(ACA)2(H2O)2] where M is Zn(II) or Cd(II) ub.edu.

Bridging: The carboxylate group links two different metal centers. This mode is essential for the formation of higher-dimensionality structures like dimers and coordination polymers. For instance, in the dimeric cadmium complex [Cd(4-Phpy)2(µ-ACA)(ACA)]2·2EtOH, one ACA ligand bridges the two Cd(II) ions while another acts as a bidentate chelate ub.edu.

The specific coordination mode adopted can be influenced by factors such as the choice of metal ion, the solvent system used, and the presence of ancillary ligands ub.edunih.gov.

The ability of this compound to act as a bridging ligand facilitates the construction of infinite one-, two-, or three-dimensional networks known as coordination polymers (CPs) or Metal-Organic Frameworks (MOFs) nih.govdoabooks.org. These materials are formed by linking metal ions or clusters with organic ligands mdpi-res.com. The combination of HACA with metal ions and, in some cases, ancillary ligands like 4-phenylpyridine (B135609), has led to the synthesis of novel coordination polymers nih.gov. For example, the reaction of zinc acetate (B1210297) with HACA and 4-phenylpyridine in ethanol (B145695) yields the coordination polymer [Zn2(µ-O,O'-ACA)2(ACA)2(4-Phpy)2]n nih.gov. The structure of these extended networks is stabilized by both strong coordination bonds and weaker supramolecular interactions, such as hydrogen bonding, which can create complex 3D networks ub.edunih.gov.

The Secondary Building Unit (SBU) approach is a powerful concept in the rational design of MOFs, where polynuclear metal-containing clusters are viewed as pre-determined, rigid building blocks berkeley.edunih.govberkeley.edu. This approach simplifies complex network structures into assemblies of well-defined nodes (SBUs) and linkers.

In the context of this compound chemistry, a notable example is the construction of linear trinuclear Zn(II) SBUs. The coordination polymer [Zn2(µ-O,O'-ACA)2(ACA)2(4-Phpy)2]n can be recrystallized from different solvents to yield discrete trinuclear complexes, [Zn3(µ-ACA)6(4-Phpy)2] and [Zn3(µ-ACA)6(EtOH)2], which can be considered as molecular SBUs nih.gov. These trinuclear species exhibit a "pinwheel" arrangement, demonstrating how a polymeric structure can be a source for well-defined, higher-nuclearity SBUs that could potentially be used to construct more complex frameworks nih.gov. The stability of SBUs is critical for forming robust and porous MOFs nih.govrsc.org.

The rational design of extended architectures involves the deliberate selection of building blocks (metal ions, organic linkers) to target specific network topologies and properties mdpi-res.com. With this compound, the design of extended structures is influenced by several factors. The coordination geometry of the metal ion, the flexibility of the HACA ligand, and the role of ancillary ligands and solvent molecules all contribute to the final structure.

Research has shown that supramolecular interactions are key in extending lower-dimensional structures into higher-dimensional networks. For instance, in the monomeric complex [Zn(4-Phpy)2(ACA)2(H2O)2], intermolecular hydrogen bonds involving the ACA ligands and coordinated water molecules link the discrete units into a 1D supramolecular chain ub.edu. Similarly, the trinuclear zinc complexes derived from the coordination polymer form 2D supramolecular planes through various non-covalent interactions nih.gov. The controlled recrystallization of a coordination polymer to yield different trinuclear complexes based on the solvent choice further highlights a strategy for the rational synthesis of specific molecular architectures nih.gov.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Synthesis and Structural Elucidation of Coordination Compounds

Zinc(II) and Cadmium(II) are d¹⁰ metal ions known for their flexible coordination geometries, making them excellent candidates for constructing diverse coordination compounds ub.edu. Several complexes of these metals with this compound have been synthesized and structurally characterized.

The reaction of zinc acetate or cadmium acetate with HACA yields isostructural monomeric compounds with the general formula [M(ACA)2(H2O)2], where M = Zn(II) or Cd(II). In these complexes, the metal center is six-coordinate with an octahedral geometry, binding to two bidentate chelate ACA ligands and two water molecules ub.edu.

The introduction of an ancillary N-donor ligand, 4-phenylpyridine (4-Phpy), leads to different structural outcomes for Zn(II) and Cd(II). For zinc, a monomeric complex, [Zn(4-Phpy)2(ACA)2(H2O)2]·3H2O, is formed ub.edu. In contrast, the reaction with cadmium yields a dimeric compound, [Cd(4-Phpy)2(µ-ACA)(ACA)]2·2EtOH, where one of the ACA ligands acts as a bridge between the two metal centers ub.edu.

Furthermore, a Zn(II) coordination polymer, [Zn2(µ-O,O'-ACA)2(ACA)2(4-Phpy)2]n, has been synthesized. This polymer features two distinct Zn(II) centers with a [ZnNO3] coordination core nih.gov. This polymer serves as a precursor to trinuclear "pinwheel" complexes upon recrystallization nih.gov.

The structural details of these representative complexes are summarized in the table below.

Compound FormulaMetal IonCoordination GeometryACA Ligand Mode(s)Structural TypeReference
[Zn(ACA)₂(H₂O)₂]Zn(II)Octahedral [ZnO₆]Bidentate ChelateMonomer ub.edu
[Cd(ACA)₂(H₂O)₂]Cd(II)Octahedral [CdO₆]Bidentate ChelateMonomer (isostructural with Zn complex) ub.edu
[Zn(4-Phpy)₂(ACA)₂(H₂O)₂]·3H₂OZn(II)-Bidentate ChelateMonomer ub.edu
[Cd(4-Phpy)₂(µ-ACA)(ACA)]₂·2EtOHCd(II)Six-coordinate [CdN₂O₄]Bidentate Chelate & BridgingDimer ub.edu
[Zn₂(µ-O,O'-ACA)₂(ACA)₂(4-Phpy)₂]nZn(II)[ZnNO₃]Bridging1D Coordination Polymer nih.gov
[Zn₃(µ-ACA)₆(4-Phpy)₂]Zn(II)-BridgingTrinuclear "Pinwheel" Complex nih.gov
[Zn₃(µ-ACA)₆(EtOH)₂]Zn(II)-BridgingTrinuclear "Pinwheel" Complex nih.gov

Multinuclear and Polymeric Species (e.g., Trinuclear, Dimeric, Monomeric)

The coordination chemistry of α-acetamidocinnamic acid (HACA) is notable for its versatility, yielding a variety of nuclearities depending on the metal ion and reaction conditions. Research has demonstrated the formation of monomeric, dimeric, trinuclear, and polymeric species with d¹⁰ metal ions like zinc(II) and cadmium(II). nih.gov.

Isostructural monomeric complexes with the general formula [M(ACA)₂(H₂O)₂], where M is Zn(II) or Cd(II), have been synthesized. nih.govub.edu. In these structures, the metal center is coordinated to two HACA ligands and two water molecules. ub.edu. The reactivity of these monomers with other ligands, such as 4-phenylpyridine (4-Phpy), can lead to different structural outcomes. For instance, the zinc monomer reacts with 4-Phpy to form another monomeric species, [Zn(4-Phpy)₂(ACA)₂(H₂O)₂]·3H₂O. nih.govub.edu.

In contrast, the cadmium(II) analogue under similar conditions forms a dimeric complex, [Cd(4-Phpy)₂(μ-ACA)(ACA)]₂·2EtOH. nih.govub.edu. In this dimer, two cadmium centers are bridged by HACA ligands. ub.edu.

Trinuclear complexes have also been isolated. The recrystallization of a zinc-based coordination polymer in different solvents yielded two trinuclear "pinwheel" arrays. nih.gov. These complexes have the formulas [Zn₃(μ-ACA)₆(4-Phpy)₂] and [Zn₃(μ-ACA)₆(EtOH)₂]. nih.gov. These trinuclear units are considered valuable secondary building units (SBUs) for constructing more complex metal-organic frameworks. nih.gov.

Furthermore, HACA can form coordination polymers. A notable example is the polymer [Zn₂(μ-O,O'-ACA)₂(ACA)₂(4-Phpy)₂]n, which is constructed from two distinct Zn(II) centers linked by bridging HACA ligands into a polymeric chain. nih.gov. The study of such coordination compounds reveals that monomeric, dimeric, and trimeric arrangements can serve as SBUs linked by other ligands to form coordination polymers. researchgate.net.

Table 1: Examples of α-Acetamidocinnamic Acid (HACA) Coordination Complexes

NuclearityChemical FormulaMetal IonReference
Monomeric[Zn(ACA)₂(H₂O)₂]Zn(II) nih.govub.edu
Monomeric[Cd(ACA)₂(H₂O)₂]Cd(II) nih.govub.edu
Monomeric[Zn(4-Phpy)₂(ACA)₂(H₂O)₂]·3H₂OZn(II) nih.govub.edu
Dimeric[Cd(4-Phpy)₂(μ-ACA)(ACA)]₂·2EtOHCd(II) nih.govub.edu
Trinuclear[Zn₃(μ-ACA)₆(4-Phpy)₂]Zn(II) nih.gov
Trinuclear[Zn₃(μ-ACA)₆(EtOH)₂]Zn(II) nih.gov
Polymeric[Zn₂(μ-O,O'-ACA)₂(ACA)₂(4-Phpy)₂]nZn(II) nih.gov

Supramolecular Interactions in Crystalline Materials

Hydrogen Bonding Networks: Carboxylic Acid and Amide Group Roles

The crystal structure of α-acetamidocinnamic acid and its multicomponent systems are significantly influenced by hydrogen bonding. The HACA molecule possesses both a carboxylic acid group and an amide group, which are strong hydrogen bond donors and acceptors. nih.gov. This dual functionality leads to competition in the formation of supramolecular synthons, which are reliable associations between functional groups. nih.gov.

The interplay between the acidic and amidic groups is a key factor in determining the final crystal packing. nih.govnih.gov. In a cocrystal with 2-pyridone, for example, the structure is defined by distinct pyridone-acid and amide-amide synthons. nih.gov. In a dihydrate form of HACA, the HACA molecules are connected through water clusters supported by acid-amide interactions. nih.gov. The analysis of the structural landscape of HACA aims to understand the synthon outcome resulting from the competitiveness between these two functional groups. acs.org. This control over synthon formation is crucial for designing supramolecular materials with specific physicochemical properties. nih.gov.

Pi-Stacking and Other Non-Covalent Interactions

In the context of HACA cocrystals, π interactions are observed alongside hydrogen bonding. acs.org. The aromatic rings present in the HACA molecule and in various coformers, such as bipyridines, can engage in π-π stacking. These interactions help to stabilize the layered or stacked arrangements within the crystal lattice, influencing properties like thermal stability and photophysics. acs.org.

Synthon Analysis and Prediction in Multicomponent Systems

The prediction and control of supramolecular synthons are central to crystal engineering. nih.gov. For multicomponent systems involving HACA, researchers analyze the competition between its carboxylic acid and amide functionalities to predict the most likely hydrogen bonding patterns. nih.govnih.gov.

A common approach involves searching crystallographic databases, such as the Cambridge Structural Database (CSD), for existing structures containing similar functional groups. nih.gov. By analyzing the frequency of different synthon occurrences in cocrystals with, for example, bipyridine-type coformers and molecules with both acid and amide groups, it is possible to understand and potentially modify the synthon outcome. nih.gov. This can be achieved by tuning the hydrogen-donor and hydrogen-acceptor properties of the constituent molecules. nih.gov. Virtual screening techniques are also applied to assess the feasibility of cocrystal formation between HACA and potential coformers before experimental synthesis is undertaken. nih.govacs.org.

Cocrystallization and Crystal Engineering of this compound

Design Principles for Cocrystal Formation with Organic Coformers

The design of α-acetamidocinnamic acid cocrystals is a key strategy in crystal engineering to develop new materials with tailored properties. nih.gov. A primary design principle involves the rational selection of coformers that are complementary to HACA's functional groups. scispace.com. The goal is to form robust and predictable supramolecular synthons.

Given HACA's carboxylic acid and amide groups, suitable organic coformers often contain complementary hydrogen bond acceptors, such as pyridine-based ligands. nih.govacs.org. For example, various bipyridine coformers have been successfully used to form cocrystals with HACA, including 1,2-bis(4-pyridyl)ethylene (1,2-bpe), 4,4′-azopyridine (4,4′-azpy), and 4,4′-bipyridine (4,4′-bipy). nih.govacs.org.

The design process can be guided by knowledge-based approaches and computational tools. scispace.com. Virtual screening is a valuable first step to evaluate the likelihood of cocrystal formation between HACA and a library of potential coformers. nih.govacs.org. This computational assessment is then followed by experimental synthesis, using methods like liquid-assisted grinding or solvothermal techniques, to produce the targeted cocrystals. nih.gov. The careful selection of coformers allows for the modulation of the supramolecular arrangement, which in turn influences the material's bulk properties. scispace.com.

Solvent-Induced and Temperature-Driven Structural Transformations

The crystalline architecture of coordination compounds derived from α-acetamidocinnamic acid can exhibit remarkable sensitivity to the surrounding solvent environment and thermal conditions. While extensive research has illuminated the landscape of HACA cocrystals, the principles of solvent- and temperature-mediated structural evolution in its coordination polymers are an area of active investigation. The synthesis of different crystalline forms, such as a dihydrate of HACA, has been achieved through specific solvent systems and temperature control, highlighting the critical role these parameters play in directing the supramolecular assembly. For instance, single crystals of HACA dihydrate have been successfully obtained by dissolving HACA in a mixture of water and ethanol at 80°C, followed by a cooling process. nih.govacs.org This demonstrates that the presence of water molecules and a specific temperature gradient can lead to the incorporation of solvent molecules into the crystal lattice, thereby dictating the final structural outcome.

Furthermore, the formation of certain coordination polymers and cocrystals of HACA is achieved through solvothermal techniques, which inherently involve the application of elevated temperatures and pressures in a sealed solvent system. nih.gov This methodology underscores the influence of both solvent and temperature in navigating the energetic landscape of crystallization to access unique and stable structural motifs. The choice of solvent can influence the solubility of the components, the kinetics of crystal growth, and the stabilization of different supramolecular synthons, leading to the formation of distinct crystalline phases.

Modulation of Crystal Packing and Supramolecular Hierarchy

The molecular structure of α-acetamidocinnamic acid, featuring both a carboxylic acid and an amide group, provides a competitive environment for the formation of various supramolecular synthons. nih.gov The interplay between these functional groups, and their interaction with coformers or metal centers, allows for a sophisticated level of control over the resulting crystal packing and supramolecular hierarchy.

A search of the Cambridge Structural Database (CSD) for cocrystals containing bipyridine-type coformers and molecules with both acid and amide functionalities has shown that the propensity of these groups to form certain synthons can be tuned. nih.gov This tunability is crucial for the rational design of supramolecular materials with desired topologies and, consequently, tailored physical properties. By understanding the hierarchical combination of these non-covalent interactions, it is possible to design advanced functional materials with a degree of predictability. nih.gov

Photophysical Properties of this compound Coordination Complexes and Cocrystals

The arrangement of molecules in the solid state, as dictated by the crystal packing and supramolecular interactions, can significantly influence the photophysical properties of the resulting materials. acs.orgnih.gov Coordination complexes and cocrystals of α-acetamidocinnamic acid have been shown to exhibit interesting optical behaviors, which are intrinsically linked to their structural features.

The photophysical properties of HACA and some of its derivatives are summarized in the table below:

Compound/CocrystalUV-vis λmax-Abs (nm)Fluorescence λexc (nm)Fluorescence λem (nm)
HACA246, 294, 390250420
HACA·2H2O252, 324, 400250420
(HACA)2(1,2-bpe)252, 322250420

Table 1: Photophysical data for α-Acetamidocinnamic acid (HACA) and its dihydrate and a cocrystal with 1,2-bis(4-pyridyl)ethylene (1,2-bpe). nih.govacs.org

The data indicate that while the excitation wavelength was kept constant at 250 nm, the absorption maxima show slight shifts depending on the crystalline form. The emission maximum, however, remains at 420 nm for these specific examples, suggesting that the fundamental emissive pathway may be similar across these structures, though the quantum yields and lifetimes could vary. The correlation between the nuanced structural features of these HACA-based materials and their photophysical responses is a key aspect in the development of new functional materials with tailored optical properties. nih.gov

Advanced Analytical Techniques in Research of Alpha Acetamidocinnamic Acid

Mass Spectrometry for Molecular Characterization

Mass spectrometry is an indispensable tool for the precise determination of molecular weight and elemental composition, as well as for the structural elucidation of alpha-acetamidocinnamic acid.

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous identification of this compound. This technique provides highly accurate mass measurements, which in turn allows for the determination of the elemental formula of the molecule. The molecular formula of this compound is C₁₁H₁₁NO₃, with a corresponding molecular weight of approximately 205.21 g/mol scbt.comthermofisher.com. HRMS measurements can confirm this composition with a high degree of certainty, distinguishing it from other compounds with the same nominal mass. Zinc hemiacetalate complexes, for instance, have been identified using high-resolution mass spectrometric measurements in related research uni-muenchen.de.

Molecular Information for this compound
PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₃ scbt.comthermofisher.comnist.govnist.govnist.gov
Molecular Weight205.21 g/mol scbt.comthermofisher.com
CAS Number5469-45-4 scbt.comnist.govnist.gov

Hyphenated techniques, which couple a separation method with mass spectrometric detection, are powerful tools for analyzing complex mixtures and identifying specific compounds within them nih.govsaspublishers.com. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry saspublishers.com. This is particularly useful for determining the purity of this compound and for identifying any impurities or degradation products saspublishers.com.

In a typical HPLC-MS setup, the sample is first separated on an HPLC column. The eluent from the column is then introduced into the mass spectrometer for detection and identification of the separated components . Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions mdpi.com. Chiral HPLC-MS has been used to reveal lactone species in measurements of related dynamic biaryl compounds uni-muenchen.de.

Matrix-Assisted Laser Desorption/Ionization-Imaging Mass Spectrometry (MALDI-IMS) is a technique that allows for the visualization of the spatial distribution of molecules within a sample, such as a tissue section nih.gov. While direct analysis of some small molecules can be challenging, derivatization can improve sensitivity and specificity nih.gov.

In the context of compounds structurally related to this compound, such as aminated cinnamic acid analogs, MALDI-IMS has been successfully employed. These analogs have been developed as dual polarity matrices for high spatial resolution MALDI-IMS nih.govchemrxiv.org. For instance, 4-aminocinnamic acid (ACA) and 4-(dimethylamino)cinnamic acid (DMACA) have shown superior performance for lipid imaging compared to conventional matrices nih.govchemrxiv.org. Derivatization with reagents like 4-hydroxy-3-methoxycinnamaldehyde (B191438) has been used to improve the detection of amine metabolites in tissues nih.gov. This approach could potentially be adapted for imaging this compound or its derivatives in biological samples.

Thermal Analysis for Material Stability and Transformations

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated or cooled. These methods are vital for understanding the stability and transformations of this compound.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability of a compound and to study decomposition processes. For this compound and its cocrystals, TGA has been used to investigate their thermal properties acs.orgnih.gov.

In one study, simultaneous thermogravimetric/differential thermal analysis (TG/DTA) was performed on this compound dihydrate (HACA·2H₂O) and its cocrystals with bipyridine-based coformers. The analysis was carried out by heating the samples from room temperature to 330 °C under a nitrogen atmosphere acs.orgnih.gov.

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are techniques that measure the difference in heat flow or temperature between a sample and a reference material as a function of temperature longdom.orghitachi-hightech.com. These methods are used to detect phase transitions, such as melting, crystallization, and glass transitions nih.govmdpi.com.

The melting point of this compound has been reported to be in the range of 188-190 °C . DSC and DTA can be used to precisely determine this melting point and to study other thermal events. For example, TG/DTA has been used to characterize different crystalline forms of this compound, including a dihydrate and three bipyridine-based cocrystals acs.orgnih.gov. The melting points of these different forms were measured to understand how crystal packing influences their thermal properties acs.org.

Thermal Properties of this compound and Related Forms
CompoundMelting Point (°C)Analytical TechniqueSource
This compound (HACA)189–190Melting Point Apparatus acs.orgnih.gov
This compound dihydrate (HACA·2H₂O)189–190Melting Point Apparatus acs.org
(HACA)₂(1,2-bpe)194–195Melting Point Apparatus acs.org
(HACA)₂(4,4′-azpy)180–181Melting Point Apparatus nih.gov
(HACA)₂(4,4′-bipy)₃169–170Melting Point Apparatus acs.orgnih.gov

Theoretical and Computational Studies of Alpha Acetamidocinnamic Acid Systems

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to model and analyze molecular systems. For alpha-acetamidocinnamic acid, these methods are instrumental in understanding its fundamental electronic properties and predicting how it will interact with other molecules, which is crucial for applications in materials science and catalysis.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, DFT provides a quantitative measure of a molecule's ability to donate or accept electrons. The energy difference between HOMO and LUMO, known as the energy gap, is a key indicator of molecular stability and reactivity.

While specific DFT studies detailing the HOMO-LUMO gap of isolated this compound are not extensively published, the methodology is well-established through research on related compounds like cinnamic acid. For instance, DFT analysis of cinnamic acid has shown a HOMO-LUMO energy gap of approximately 0.0205 eV, which indicates its potential reactivity. Such calculations for HACA would similarly illuminate its electronic behavior and reactive potential.

Table 1: Illustrative Electronic Properties Calculated via DFT for Cinnamic Acid

ParameterCalculated Value (eV)Significance
EHOMO-6.5Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.5Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)5.0Difference between LUMO and HOMO; indicates chemical reactivity and stability.
Ionization Potential6.5Energy required to remove an electron.
Electron Affinity1.5Energy released when an electron is added.

This table is illustrative, based on typical values for similar aromatic carboxylic acids, to demonstrate the output of DFT calculations.

Molecular Electrostatic Potential (MEP) Analysis for Interaction Prediction

Molecular Electrostatic Potential (MEP) analysis is a computational technique that maps the electrostatic potential onto the electron density surface of a molecule. This visual representation is invaluable for predicting intermolecular interactions, as it highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These regions are indicative of sites for electrophilic and nucleophilic attack, respectively, and are crucial for understanding hydrogen bonding and other non-covalent interactions.

In the study of this compound, MEP surfaces have been instrumental in a virtual screening methodology to assess the feasibility of forming cocrystals. By analyzing the MEP surfaces of HACA and various coformers, researchers can predict the most probable hydrogen-bond synthons—the fundamental building blocks of supramolecular structures. This predictive capability allows for a rational design of new multicomponent crystalline materials with desired properties. nih.govacs.org

Computational Catalysis and Reaction Mechanism Elucidation

Computational methods are essential for unraveling the intricate details of catalytic reactions involving this compound. These techniques allow for the modeling of reaction pathways, identification of transient species like transition states, and analysis of the interactions that govern catalytic efficiency and selectivity.

Transition State Modeling and Energy Profile Calculations

One of the most significant applications of this compound and its derivatives is in asymmetric hydrogenation to produce chiral amino acids, a reaction often catalyzed by rhodium complexes. taylorfrancis.comresearchgate.net Transition state modeling is a key computational tool to understand the mechanism and the origin of enantioselectivity in such reactions.

This modeling involves calculating the potential energy surface of the reaction pathway, identifying the structures of reactants, intermediates, products, and, most importantly, the transition states that connect them. The calculated energy barriers (activation energies) determine the reaction rate. For asymmetric catalysis, comparing the energy profiles of the pathways leading to the different stereoisomers can explain why one product is formed in excess. Kinetic studies on the asymmetric hydrogenation of related α,β-unsaturated carboxylic acids have been used to develop models that predict reaction rates and product distributions, providing insight into the reaction mechanism. mdpi.comresearchgate.net

Ligand-Substrate Binding Interaction Studies

Understanding the interaction between a substrate like this compound and a catalyst or enzyme is fundamental to designing more efficient chemical processes. Computational methods such as molecular docking and molecular dynamics (MD) simulations are used to model these binding interactions at an atomic level. nih.gov

Molecular docking predicts the preferred orientation of a ligand (substrate) when bound to a receptor (catalyst) to form a stable complex. beilstein-journals.org This is followed by scoring functions that estimate the binding affinity. While specific docking studies on HACA are not widely documented, research on similar cinnamic acid derivatives has shown their ability to interact with the nucleotide-binding sites of enzymes. shsmu.edu.cn Such studies reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-substrate complex and are crucial for the subsequent chemical transformation. Further MD simulations can then be used to study the dynamic stability of this complex over time. nih.gov

Crystal Structure Prediction and Virtual Screening

The arrangement of molecules in a solid-state crystal lattice dictates the material's physical properties. Computational methods for crystal structure prediction and virtual screening have become vital tools in materials science, enabling the targeted design of new crystalline forms, such as cocrystals, with tailored properties.

Recent research has successfully utilized a virtual screening approach to explore the formation of cocrystals of this compound with various bipyridine-based coformers. nih.govacs.org This process begins with a computational assessment, often based on MEP analysis as mentioned earlier, to predict the likelihood of cocrystal formation between HACA and a library of potential coformers. nih.gov Promising candidates from the virtual screening are then synthesized and characterized experimentally.

This combined computational and experimental approach led to the successful synthesis and structural elucidation of several new multicomponent forms of HACA, including a dihydrate and three different cocrystals. acs.org The crystal structures were determined by single-crystal X-ray diffraction, providing precise data on unit cell dimensions, space groups, and atomic coordinates. nih.gov

Table 2: Crystallographic Data for this compound (HACA) and its Multicomponent Forms

CompoundFormulaCrystal SystemSpace GroupUnit Cell Dimensions
HACAC₁₁H₁₁NO₃MonoclinicP2₁/na = 9.98 Å, b = 10.54 Å, c = 10.15 Å, β = 107.9°
HACA·2H₂OC₁₁H₁₅NO₅MonoclinicP2₁/ca = 12.45 Å, b = 5.99 Å, c = 16.12 Å, β = 98.4°
(HACA)₂(1,2-bpe)C₃₄H₃₂N₄O₆TriclinicP-1a = 9.23 Å, b = 9.87 Å, c = 17.54 Å, α = 85.3°, β = 81.2°, γ = 74.1°
(HACA)₂(4,4'-azpy)C₃₂H₃₀N₆O₆MonoclinicP2₁/ca = 10.89 Å, b = 18.01 Å, c = 7.78 Å, β = 108.9°
(HACA)₂(4,4'-bipy)₃C₅₂H₄₆N₈O₆TriclinicP-1a = 9.45 Å, b = 12.34 Å, c = 20.01 Å, α = 89.9°, β = 85.1°, γ = 74.2°

Data sourced from crystallographic studies on HACA and its cocrystals. nih.govacs.org Note: 1,2-bpe = 1,2-bis(4-pyridyl)ethylene; 4,4'-azpy = 4,4'-azopyridine; 4,4'-bipy = 4,4'-bipyridine.

Cocrystal Prediction Algorithms and Methodologies

The prediction of cocrystal formation is a critical step in crystal engineering, aiming to identify suitable coformers for a target molecule, such as this compound (HACA), before extensive experimental work. nih.govmdpi.com Virtual screening methodologies are prominent among the computational tools employed for this purpose. These methods assess the likelihood of cocrystal formation by analyzing the energetic favorability of interactions between the target molecule and potential coformers. acs.orgacs.org

A notable approach applied to HACA involves a virtual screening technique that calculates the energetic difference (ΔE) between the interaction site pairings in the pure components versus those in a hypothetical cocrystal. ub.edu This method relies on the analysis of molecular electrostatic potential surfaces (MEPS) of the individual molecules to identify a set of surface site interaction points (SSIPs). acs.org The stability of a potential crystal structure, be it a pure component or a cocrystal, is then estimated by optimizing the sum of pairwise interaction energies between these points. acs.org A negative ΔE value suggests that the formation of the cocrystal is energetically favorable compared to the crystallization of the individual components.

In a study involving HACA and a series of bipyridine-based coformers, this virtual screening approach was used to predict the feasibility of cocrystal formation. nih.govub.edu The structures of HACA and the selected coformers, such as 1,2-bis(4-pyridyl)ethylene (1,2-bpe), 4,4′-azopyridine (4,4′-azpy), and 4,4′-bipyridine (4,4′-bipy), were first optimized using density functional theory (DFT). ub.edu The subsequent calculation of ΔE for different stoichiometric ratios provided a ranked list of the most promising candidates for experimental screening. nih.govacs.org This computational pre-screening serves to focus laboratory efforts on coformers with the highest probability of success, thereby streamlining the discovery process for new solid forms of HACA. nih.govacs.org

The results from the virtual screening of HACA with bipyridine coformers successfully guided the experimental synthesis. nih.govub.edu Cocrystals that were predicted to be energetically favorable were indeed successfully synthesized using techniques like liquid-assisted grinding (LAG) and solvothermal methods. nih.gov This congruence between computational prediction and experimental outcome underscores the utility of such algorithms in the rational design of cocrystals.

Virtual Screening Results for α-Acetamidocinnamic Acid (HACA) Cocrystals
CoformerStoichiometry (HACA:Coformer)Calculated Energy Difference (ΔE)Prediction OutcomeExperimental Result
1,2-bis(4-pyridyl)ethylene (1,2-bpe)2:1FavorableCocrystal formation likelyCocrystal Obtained
4,4′-azopyridine (4,4′-azpy)2:1FavorableCocrystal formation likelyCocrystal Obtained
4,4′-bipyridine (4,4′-bipy)2:3FavorableCocrystal formation likelyCocrystal Obtained

Supramolecular Synthon Prediction and Validation

Supramolecular synthons are fundamental building blocks in crystal engineering, representing robust and predictable patterns of intermolecular interactions. saspublishers.com For this compound, which possesses both a carboxylic acid and an amide group, there is a competition between different hydrogen bond donors and acceptors, leading to a variety of possible supramolecular synthons. nih.govmdpi.com The prediction and subsequent experimental validation of these synthons are key to understanding and controlling the crystal packing of HACA-based multicomponent systems.

Computational methods, such as the analysis of the Cambridge Structural Database (CSD), can provide statistical insights into the most probable synthons that will form between functional groups present in HACA and its coformers. nih.govub.edu In the case of HACA cocrystals with bipyridine-based coformers, the primary competition is between the formation of acid-pyridine heterosynthons and amide-amide homosynthons. nih.gov The carboxylic acid group of HACA is a strong hydrogen bond donor, making the acid-pyridine interaction a highly probable and robust synthon. nih.govresearchgate.net

Experimental validation through single-crystal X-ray diffraction is the definitive method for confirming the predicted supramolecular synthons. ub.edu In the study of HACA cocrystals with 1,2-bis(4-pyridyl)ethylene and 4,4′-azopyridine, the dominant and anticipated acid-pyridine heterosynthon was indeed observed. nih.gov However, the crystal structure of the cocrystal with 4,4′-bipyridine revealed an unusual outcome where the expected acid-pyridine synthon was accompanied by an uncommon amide-pyridine heterosynthon, displacing the more common amide-amide homosynthon. nih.gov This highlights that while synthon prediction is a powerful tool, unexpected arrangements can occur due to subtle influences of molecular conformation and packing efficiency.

The analysis of the structural landscape of HACA also included a dihydrate form, where water molecules were found to mediate interactions between HACA molecules, forming what are known as "masked synthons". nih.gov This further illustrates the diversity of supramolecular arrangements that can be adopted by this compound. The successful synthesis and structural characterization of these different forms validate the predictive power of supramolecular synthon analysis while also revealing its current limitations and the potential for discovering novel interaction motifs. nih.gov

Predicted and Validated Supramolecular Synthons in α-Acetamidocinnamic Acid (HACA) Systems
SystemPredicted Primary Synthon(s)Experimentally Validated Synthon(s)Reference
(HACA)₂(1,2-bpe)Acid-Pyridine Heterosynthon, Amide-Amide HomosynthonAcid-Pyridine Heterosynthon, Amide-Amide Homosynthon nih.gov
(HACA)₂(4,4′-azpy)Acid-Pyridine Heterosynthon, Amide-Amide HomosynthonAcid-Pyridine Heterosynthon, Amide-Amide Homosynthon nih.gov
(HACA)₂(4,4′-bipy)₃Acid-Pyridine Heterosynthon, Amide-Amide HomosynthonAcid-Pyridine Heterosynthon, Amide-Pyridine Heterosynthon nih.gov
HACA·2H₂OAcid-Amide InteractionsMasked Synthons with Water Clusters, Acid-Amide Interactions nih.gov

Molecular Dynamics Simulations for Dynamic Behavior of Systems

A comprehensive search of the scientific literature did not yield specific studies employing molecular dynamics (MD) simulations to investigate the dynamic behavior of this compound systems.

In a general context, molecular dynamics simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information on the fluctuations and conformational changes of molecules over time. For crystalline systems of small organic molecules like this compound, MD simulations could theoretically be used to investigate various dynamic properties. These include the stability of different crystal packing arrangements at various temperatures, the dynamics of molecular motion within the crystal lattice, and the mechanisms of phase transitions. Furthermore, MD simulations can be employed to study the interactions between the crystal surface and a solvent, which is crucial for understanding dissolution and crystal growth processes. While no specific findings for this compound can be reported, the application of MD simulations remains a potentially valuable tool for future research into the dynamic properties of this compound and its multicomponent solid forms.

Future Perspectives and Emerging Research Avenues

Innovations in Asymmetric Synthesis and Catalysis for Chiral Compound Production

The asymmetric hydrogenation of α-acetamidocinnamic acid and its derivatives is a cornerstone for the synthesis of chiral α-amino acids. Future research is poised to bring significant innovations in this field. The development of novel chiral catalysts continues to be a primary focus, aiming for higher enantioselectivity, improved turnover numbers, and milder reaction conditions.

Homogeneous catalysis, particularly using rhodium complexes with chiral phosphine (B1218219) ligands, has been a traditional and effective method. For instance, rhodium complexes with ligands like (3R,4R)-bis(diphenylphosphino)pyrrolidine have demonstrated high chemical and optical yields in the synthesis of N-acetylated amino acids such as L-phenylalanine and L-dopa. taylorfrancis.comtaylorfrancis.com

Emerging research is exploring the covalent anchoring of these homogeneous chiral catalysts onto supports like functionalized carbon nanotubes to create hybrid nanocatalysts. researchgate.net These hybrid systems aim to combine the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. Research in this area has shown promising results in the hydrogenation of α-acetamidocinnamic acid, achieving good conversions and moderate to high enantiomeric excesses. researchgate.net

Future innovations will likely focus on:

Novel Ligand Design: Creating more sophisticated and efficient chiral ligands to improve the enantioselectivity of the hydrogenation process.

Greener Catalysis: Utilizing earth-abundant and less toxic metals as catalysts, moving away from precious metals like rhodium. labinsights.nl

Biocatalysis: Employing enzymes to catalyze the asymmetric synthesis, offering high specificity and environmentally friendly reaction conditions.

Catalyst TypeExampleKey Innovation AreaPotential Advantage
Homogeneous Rhodium Complexes[Rh(l-benzyl-(3R,4R)-bis(diphenylphosphino)pyrrolidine)(COD)]BF4Development of new chiral phosphine ligands.Very high chemical and optical yields. taylorfrancis.com
Hybrid NanocatalystsRhodium complexes anchored on carbon nanotubes (CNTs).Combining advantages of homogeneous and heterogeneous catalysis.Good conversion rates and easier catalyst recovery. researchgate.net
OrganocatalystsChiral OxazaborolidinesMetal-free asymmetric synthesis.Greener and more sustainable processes. labinsights.nl

Rational Design of Functional Supramolecular Materials with Tailored Properties

α-Acetamidocinnamic acid, with its carboxylic acid and amide functional groups, is an excellent building block for the construction of supramolecular materials through non-covalent interactions like hydrogen bonding. acs.org The rational design of these materials involves controlling the self-assembly of molecules to create ordered structures with specific, tailored properties.

Recent research has focused on understanding the structural landscape of α-acetamidocinnamic acid cocrystals. acs.org By co-crystallizing it with other molecules, such as bipyridine-based coformers, it is possible to influence the resulting crystal packing and, consequently, the material's physicochemical properties, including thermal stability and photophysical behavior. acs.org

Future research in this area will likely explore:

Synthon Engineering: Gaining precise control over the supramolecular synthons (the structural units of supramolecular chemistry) to direct the assembly of α-acetamidocinnamic acid into desired architectures.

Functional Materials: Designing materials with specific functions, such as stimuli-responsive gels, porous frameworks for gas storage, or materials with unique optical or electronic properties. rsc.org

Biomimetic Materials: Creating materials that mimic the structure and function of biological systems, leveraging the bio-inspired nature of the amino acid-like structure of α-acetamidocinnamic acid. nih.gov

Explorations in Bio-Inspired Chemical Systems at the Molecular Level

The structural similarity of α-acetamidocinnamic acid to the amino acid phenylalanine makes it an intriguing molecule for the study of bio-inspired chemical systems. Its derivatives are being explored for their interactions with biological molecules and their potential to modulate biological processes.

The aggregation of proteins into amyloid fibrils is a hallmark of several neurodegenerative diseases. nih.govnih.gov Small molecules that can interfere with this aggregation process are of significant therapeutic interest. While direct studies on α-acetamidocinnamic acid are emerging, research on related hydroxycinnamic acid derivatives has shown they can prevent the amyloid transformation of proteins like alpha-synuclein. mdpi.com

Future research will likely focus on:

Mechanism of Inhibition: Elucidating the precise molecular interactions through which α-acetamidocinnamic acid and its derivatives may inhibit protein aggregation. This could involve binding to monomeric or oligomeric forms of the protein, thereby stabilizing non-toxic conformations.

Structure-Activity Relationships: Systematically modifying the structure of α-acetamidocinnamic acid to understand how changes in its chemical makeup affect its ability to inhibit the aggregation of different amyloidogenic proteins. nih.gov

Peptidomimetic Design: Using α-acetamidocinnamic acid as a scaffold to design peptidomimetics, which are molecules that mimic the structure of peptides and can modulate protein-protein interactions involved in aggregation. nih.gov

Advancements in In Situ Characterization Techniques for Reaction Monitoring

Understanding the mechanisms of chemical reactions is crucial for optimizing reaction conditions and improving yields. Advancements in in-situ characterization techniques, which allow for the real-time monitoring of reactions as they occur, are providing unprecedented insights into the transformations involving α-acetamidocinnamic acid.

Techniques such as in-situ Raman spectroscopy and X-ray diffraction (XRD) are powerful tools for studying solid-state reactions. mdpi.com For reactions like the synthesis of cocrystals or catalytic hydrogenations, these methods can track the formation of intermediates, phase transitions, and the evolution of the final product in real-time. mdpi.com

Future directions in this area include:

Combined Techniques: Developing experimental setups that combine multiple in-situ techniques, for example, simultaneous Raman spectroscopy and XRD, to obtain a more comprehensive picture of the reaction dynamics. mdpi.com

High-Throughput Screening: Integrating in-situ characterization with automated reaction platforms to rapidly screen different catalysts and reaction conditions for the synthesis of α-acetamidocinnamic acid derivatives.

Molecular-Level Insights: Utilizing techniques like in-situ solid-state Nuclear Magnetic Resonance (NMR) spectroscopy to gain a deeper understanding of the molecular-level changes occurring during reactions. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Chemical Research and Discovery

Catalyst Discovery: ML algorithms can be trained on large datasets of catalytic reactions to predict the performance of new catalysts for the asymmetric hydrogenation of α-acetamidocinnamic acid, guiding experimental efforts toward the most promising candidates. nih.gov

Materials Design: AI can be used to predict the properties of novel supramolecular materials based on α-acetamidocinnamic acid, enabling the in-silico design of materials with desired functionalities before they are synthesized in the lab. digitellinc.com

Reaction Optimization: Reinforcement learning, a type of ML, can be used to develop autonomous systems that can explore a vast reaction space and identify the optimal conditions for a given chemical transformation, such as the synthesis of a specific chiral compound from α-acetamidocinnamic acid. digitellinc.comcmu.edu

Predictive Toxicology: ML models can be developed to predict the potential toxicity of new derivatives of α-acetamidocinnamic acid, helping to prioritize the synthesis of safer compounds. nih.gov

The integration of these computational approaches with experimental work is expected to significantly accelerate the discovery and development of new applications for α-acetamidocinnamic acid and its derivatives. mdpi.comcmu.edu

AI/ML Application AreaSpecific Task for α-Acetamidocinnamic Acid ResearchPotential Impact
Catalyst DiscoveryPredicting enantioselectivity of new chiral catalysts for hydrogenation.Accelerated development of more efficient synthetic routes.
Materials DesignPredicting properties of novel cocrystals and supramolecular assemblies.In-silico design of functional materials with tailored properties.
Reaction OptimizationAutomated identification of optimal conditions for derivatization reactions.Improved reaction yields and reduced development time.
Predictive ModelingForecasting biological activity or toxicity of new derivatives.Prioritization of compounds for synthesis and testing.

Q & A

Q. How do researchers balance computational and experimental approaches in cocrystal design?

  • Methodological Answer :
  • Hybrid workflows : Start with molecular docking (e.g., AutoDock Vina) to predict binding affinities, then validate via LAG.
  • Energy-structure maps : Plot calculated lattice energies against experimental melting points to identify metastable forms.
  • Machine learning : Train models on CSD datasets to predict coformer compatibility and reduce trial-and-error experimentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.